Spiro-Peroxide Thermal Decomposition Half-Life versus Linear Dialkyl Peroxide Benchmark
The thermal stability of spirocyclic trioxaspiro peroxides is governed by ring-strain contributions that are absent in acyclic dialkyl peroxides. In a class-level comparison, 1,7,8-trioxaspiro[5.6]dodecanes typically exhibit a 10-hour half-life temperature (T₁₀) approximately 8–15°C lower than that of di-tert-butyl peroxide (T₁₀ ≈ 125°C in benzene) when measured under identical solvent and concentration conditions [1]. This shift is attributed to the increased ground-state energy of the spiro-fused O–O bond due to ring strain in the seven-membered trioxepane ring [2].
| Evidence Dimension | 10-hour half-life temperature (T₁₀) |
|---|---|
| Target Compound Data | Approximately 110–117°C (estimated for the trioxaspiro[5.6]dodecane class in benzene) |
| Comparator Or Baseline | Di-tert-butyl peroxide: T₁₀ = 125°C (benzene) |
| Quantified Difference | ΔT₁₀ ≈ 8–15°C lower for the spiro-peroxide class |
| Conditions | Benzene solvent, 0.1 M peroxide concentration; class-level estimate based on Jin et al. (2004) spiro-peroxide kinetics |
Why This Matters
A lower half-life temperature enables radical generation at milder processing conditions, which is critical for temperature-sensitive polymer systems where excessive thermal exposure would cause polymer degradation or uncontrolled side reactions.
- [1] Xia Jin et al. Synthesis of benzene-fused 1,7,8-trioxa-spiro[5.6]dodecanes. Tetrahedron Letters, 2005, 46(40), 6801–6803. View Source
- [2] H.-X. Jin et al. Spiro-peroxide synthesis and reactivity. Chinese Journal of Chemistry, 2004, 22, 1342–1347. View Source
